molecular formula C24H29N5O3 B11245830 N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide

Cat. No.: B11245830
M. Wt: 435.5 g/mol
InChI Key: QBUVKOXCVIFZLQ-UHFFFAOYSA-N
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Description

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrimidine ring, diethylamino groups, and methoxybenzamide moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a series of condensation reactions involving appropriate precursors.

    Introduction of Diethylamino Groups: Diethylamine is introduced to the pyrimidine ring through nucleophilic substitution reactions.

    Coupling with Benzamide: The final step involves coupling the pyrimidine derivative with 3,4-dimethoxybenzamide under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties

Mechanism of Action

The mechanism of action of N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation events crucial for cell signaling .

Comparison with Similar Compounds

Similar Compounds

    N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide: Similar structure with a pyrimidine ring and amino groups.

    4-amino-N-[2-(diethylamino)ethyl]benzamide: Contains diethylamino groups and benzamide moiety.

Uniqueness

N-(4-{[4-(diethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3,4-dimethoxybenzamide is unique due to its combination of diethylamino groups, pyrimidine ring, and methoxybenzamide moieties. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H29N5O3

Molecular Weight

435.5 g/mol

IUPAC Name

N-[4-[[4-(diethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C24H29N5O3/c1-6-29(7-2)22-14-16(3)25-24(28-22)27-19-11-9-18(10-12-19)26-23(30)17-8-13-20(31-4)21(15-17)32-5/h8-15H,6-7H2,1-5H3,(H,26,30)(H,25,27,28)

InChI Key

QBUVKOXCVIFZLQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC

Origin of Product

United States

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